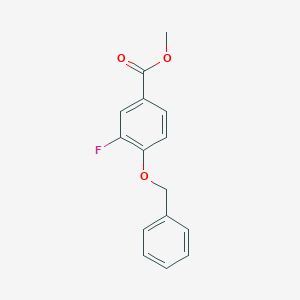
Methyl 4-(benzyloxy)-3-fluorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of similar compounds often involves reactions with benzyl chloride or other benzyl derivatives . For instance, “Methyl 4-(benzyloxy) benzoate” was synthesized by the reaction of methyl 4-hydroxybenzoate and benzyl chloride in K2CO3 and DMF as solvent in an ultrasonic processor .Chemical Reactions Analysis
While specific reactions involving “Methyl 4-(benzyloxy)-3-fluorobenzoate” are not available, similar compounds participate in various chemical reactions. For example, “4-Benzyloxy-3-methoxybenzaldehyde” reacts with benzohydrazide . Boronic esters, which could potentially be synthesized from this compound, are used in Suzuki–Miyaura coupling .科学研究应用
Methyl Methyl 4-(benzyloxy)-3-fluorobenzoate(benzyloxy)-3-fluorobenzoate has been used in a variety of research applications, including as a reagent in organic synthesis, as a solvent for organic reactions, and as a starting material for the synthesis of other compounds. It has also been used in the synthesis of pharmaceuticals, such as anticonvulsants, and in the synthesis of organic dyes and pigments.
作用机制
Target of Action
Methyl 4-(benzyloxy)-3-fluorobenzoate is a compound that is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The compound’s primary targets are the organoboron reagents used in the SM coupling .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the SM coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds, which is a fundamental process in organic chemistry . The downstream effects of this pathway include the formation of complex organic compounds through the coupling of chemically differentiated fragments .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds through the SM coupling reaction . This allows for the synthesis of complex organic compounds, which can have various applications in fields such as pharmaceuticals, materials science, and more .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the temperature and pressure under which the SM coupling reaction is carried out, the presence of a suitable catalyst (such as palladium), and the specific organoboron reagents used . Additionally, the compound’s stability can be affected by factors such as exposure to air, light, or moisture.
实验室实验的优点和局限性
Methyl Methyl 4-(benzyloxy)-3-fluorobenzoate(benzyloxy)-3-fluorobenzoate has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent and has a low boiling point, making it easy to handle and store. It is also relatively non-toxic and has a low vapor pressure, making it safe to use in a laboratory setting. However, it is not very soluble in water and is not very stable in the presence of light or heat.
未来方向
In the future, methyl Methyl 4-(benzyloxy)-3-fluorobenzoate(benzyloxy)-3-fluorobenzoate could be used to synthesize a variety of compounds, such as pharmaceuticals, dyes, and pigments. It could also be used in the synthesis of novel compounds with potential therapeutic applications. Additionally, further research could be done to explore the biochemical and physiological effects of this compound on cells and organisms. Finally, further research could be done to explore the potential applications of this compound in the fields of organic synthesis and drug development.
合成方法
Methyl Methyl 4-(benzyloxy)-3-fluorobenzoate(benzyloxy)-3-fluorobenzoate can be synthesized from this compound(benzyloxy)-3-fluorobenzaldehyde and methyl iodide in the presence of a base. The reaction is carried out at room temperature and the product is collected by distillation.
属性
IUPAC Name |
methyl 3-fluoro-4-phenylmethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-18-15(17)12-7-8-14(13(16)9-12)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMATDNZWYSUBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

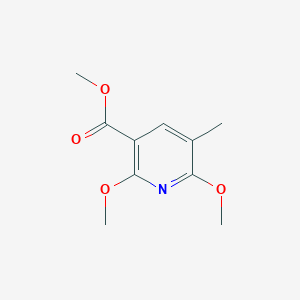
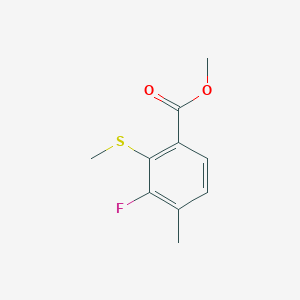
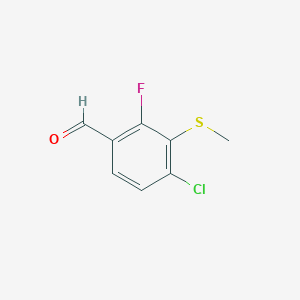
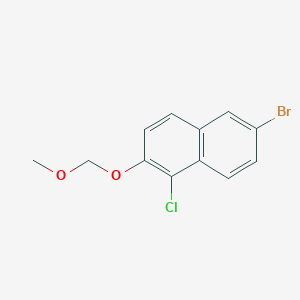

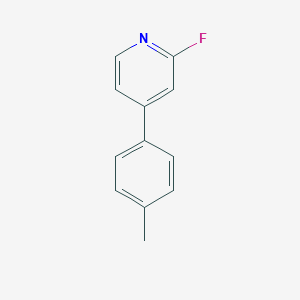


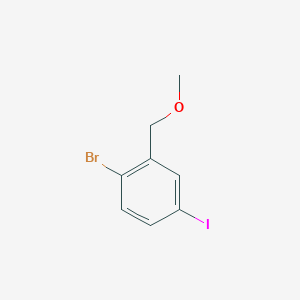
![3-[N-(2-Carboxyethyl)-N-(3-hydroxyphenyl)amino]propionic acid, 95%](/img/structure/B6296520.png)



![N-[1-(Fluoromethyl)-4-(benzyloxy)butyl]phthalimide](/img/structure/B6296549.png)